Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Overview
Description
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate is a useful research compound. Its molecular formula is C21H29NO6S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Studies have focused on synthesizing various related compounds, such as substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are obtained by 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
- Applications in Drug Design : These compounds have been added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design, emphasizing their potential role in pharmaceutical research (Radchenko, Grygorenko, & Komarov, 2010).
- Investigation of Spirocyclic Oxetane : Research also includes the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its properties, with a focus on its improved solubility and stability as a sulfonic acid salt, providing access to a wider range of reaction conditions (Van der Haas et al., 2017).
Chemical Transformations
- Functionalization and Derivatization : Spirocyclic compounds like diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate are used as intermediates in the synthesis of novel compounds. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized for further selective derivation on azetidine and cyclobutane rings, demonstrating its utility in accessing chemical space (Meyers et al., 2009).
- Photocycloaddition Reactions : Research has explored intermolecular cross-selective [2 + 2] photocycloaddition reactions using exocyclic arylidene oxetanes and cyclobutanes, providing access to polysubstituted 2-oxaspiro[3.3]heptane motifs. These motifs are of interest in medicinal chemistry as bioisosteres (Murray et al., 2021).
Properties
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAGXJADWMMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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